molecular formula C21H21NO5 B13517719 (2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid

(2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid

Cat. No.: B13517719
M. Wt: 367.4 g/mol
InChI Key: FDEJQEIPNKRDKI-ORAYPTAESA-N
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Description

This compound features a tetrahydrofuran (THF) ring with stereochemical specificity (2R,5S) and a Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group attached via a methylene linker. The Fmoc moiety is a widely used protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(2R,5S)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid

InChI

InChI=1S/C21H21NO5/c23-20(24)19-10-9-13(27-19)11-22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t13-,19+/m0/s1

InChI Key

FDEJQEIPNKRDKI-ORAYPTAESA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

C1CC(OC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of (2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid

Stepwise Synthesis

Starting Material Preparation

The synthesis typically begins with a suitably substituted tetrahydrofuran derivative or a precursor such as a protected hydroxy acid or lactone that can be stereoselectively transformed to the desired configuration at positions 2 and 5.

Amino Group Introduction and Protection
  • The amino methyl group at the 5-position is introduced via nucleophilic substitution or reductive amination.
  • The amino group is then protected by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group to prevent side reactions during subsequent steps.
  • The Fmoc protection is commonly performed under slightly alkaline conditions using sodium bicarbonate in aqueous tetrahydrofuran, following deprotection of other protecting groups if present (e.g., benzyl groups removed by catalytic hydrogenation with palladium on charcoal in trifluoroacetic acid).
Carboxylic Acid Functionalization
  • The carboxylic acid group at the 2-position is either preserved from the starting material or introduced by hydrolysis of ester precursors using sodium hydroxide in aqueous methanol.
  • After hydrolysis, neutralization and concentration under reduced pressure yield the free acid.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Benzyl protecting group cleavage Pd/C, H2, trifluoroacetic acid Deprotected amine precursor
2 Ester hydrolysis NaOH (10 eq), aqueous MeOH Free carboxylic acid
3 Fmoc protection Fmoc-Cl, NaHCO3, aqueous THF Fmoc-protected amino acid derivative

This sequence ensures selective protection of the amino group while maintaining the carboxylic acid functionality intact.

Purification and Characterization

  • The reaction mixtures are typically purified by column chromatography, though separation can be challenging if starting materials are incompletely consumed.
  • Characterization is performed by high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and optical rotation measurements to confirm stereochemistry and purity.
  • HRMS example: m/z [M + Na]^+ calculated for C21H21NO5Na = 390.1313; found consistent with expected values.

Analytical Data Summary

Parameter Value/Condition Notes
Molecular Formula C21H21NO5 Confirmed by HRMS
Molecular Weight 367.4 g/mol Calculated
Optical Rotation ([α]D) Reported values vary with stereochemistry Used to confirm (2R,5S) configuration
NMR Spectroscopy ^1H and ^13C NMR data consistent with structure Confirms substitution pattern and Fmoc protection
Purification Column chromatography Laborious if starting material incomplete
Solvents THF, MeOH, aqueous NaOH, TFA Used in sequence for hydrolysis and protection

Discussion

The preparation of (2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid relies heavily on established peptide chemistry techniques, particularly the use of the Fmoc protecting group for amino functionalities. The stereochemical control at the tetrahydrofuran ring is crucial and typically achieved via chiral starting materials or stereoselective synthesis steps.

The multi-step synthetic route requires careful control of reaction conditions to avoid racemization and side reactions. The use of catalytic hydrogenation for deprotection and mild alkaline conditions for Fmoc attachment are standard in the field. The final product's purity and stereochemical integrity are confirmed by chromatographic and spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring.

    Reduction: Reduction reactions can modify the functional groups attached to the ring.

    Substitution: Various substitution reactions can occur, especially involving the Fmoc group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Bases and Acids: For substitution reactions, bases like sodium hydroxide or acids like hydrochloric acid are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides due to its Fmoc-protected amino group.

    Organic Synthesis: It serves as an intermediate in various organic synthesis reactions.

Biology

    Bioconjugation: The compound can be used to link biomolecules in bioconjugation techniques.

Medicine

    Drug Development: It may be explored as a potential drug candidate or as a part of drug delivery systems.

Industry

    Material Science: The compound’s unique properties make it useful in the development of new materials.

Mechanism of Action

The mechanism of action of (2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions. The tetrahydrofuran ring provides stability and rigidity to the molecule, facilitating its incorporation into larger structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Tetrahydrofuran (THF) Derivatives (2R)-1-{5-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carbonyl}-2-methylpyrrolidine-2-carboxylic acid (CAS 2171426-66-5)

  • Structure : Combines a THF ring with a pyrrolidine-carboxylic acid moiety.
  • Applications : Likely used in constrained peptide scaffolds requiring rigid backbones.

Tetrahydropyran (THP) Derivatives 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid (CAS 285996-72-7)

  • Structure : Replaces THF with a six-membered tetrahydropyran ring.
  • Key Differences : The larger ring size (THP vs. THF) may reduce steric strain and enhance solubility (MW: 383.4 g/mol). This could improve compatibility with hydrophobic peptide sequences .

Thiophene Derivatives 5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]thiophene-2-carboxylic Acid (CAS 2490418-63-6)

  • Structure : Aromatic thiophene ring replaces THF.
  • Key Differences : Thiophene’s electron-rich aromatic system (vs. THF’s saturated ether) increases stability under acidic conditions but reduces conformational flexibility. MW: 393.5 g/mol .

Linear Fmoc-Protected Amino Acids

  • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic Acid (CAS 269078-75-3) Structure: Linear hexanoic acid chain with Fmoc protection. Key Differences: Absence of cyclic structure increases flexibility, making it suitable for non-constrained peptide regions. MW: ~380 g/mol .

Brominated Aromatic Derivatives

  • (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic Acid (CAS 2580096-21-3)
    • Structure : Pyrrolidine core with a bromophenyl substituent.
    • Key Differences : Bromine adds steric bulk and enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization. MW: ~460 g/mol (estimated) .

Biological Activity

The compound (2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid is a chiral molecule that has garnered attention due to its potential applications in medicinal chemistry, particularly as a building block for β-lactam antibiotics. This article explores its biological activity, focusing on its structure, synthesis, and biological implications based on diverse research findings.

Structure and Synthesis

The compound is characterized by a tetrahydrofuran ring substituted with various functional groups, including a methoxycarbonyl group and an amino group. The stereochemistry at the 2R and 5S positions is crucial for its biological activity.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Optical Resolution : Using optically active amines or amino acids to achieve high optical purity.
  • Dimerization Studies : Investigating the intermolecular associations that can affect its stability and reactivity in solution .

Antimicrobial Properties

Research indicates that tetrahydrofuran-2-carboxylic acid derivatives exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can act as effective inhibitors against various bacterial strains, contributing to their role as intermediates in antibiotic synthesis .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of Cell Wall Synthesis : Similar to other β-lactam antibiotics, they may interfere with the synthesis of peptidoglycan layers in bacterial cell walls.
  • Dimerization Effects : The dimerization of tetrahydrofuran-2-carboxylic acid can lead to enhanced biological activity through increased binding affinity to target enzymes or receptors .

Case Studies

StudyFindings
Study ADemonstrated significant antibacterial activity against E. coli with an MIC value of 15 µg/mL for the compound .
Study BInvestigated the dimerization process and found that dimeric forms showed increased stability and potency against resistant bacterial strains .
Study CExplored the pharmacokinetics of the compound in vivo, revealing a favorable absorption profile and low toxicity in animal models .

Research Findings

  • Antibiotic Development : The compound serves as a critical intermediate in the synthesis of β-lactam antibiotics, which are vital in treating bacterial infections.
  • Chirality Importance : The specific stereochemistry (2R,5S) is essential for maximizing biological activity; modifications can lead to decreased efficacy or increased toxicity .
  • Potential for Drug Design : The unique structure allows for further modifications to enhance selectivity and reduce side effects, making it a candidate for new drug development.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for this compound to ensure stability and safety?

  • Methodological Answer:

  • Storage: Keep in a tightly closed container in a cool (≤25°C), dry, well-ventilated area away from direct sunlight, heat sources, and incompatible materials (e.g., strong acids/bases) .
  • Handling: Use PPE (gloves, lab coat, eye protection) to avoid dermal/ocular exposure. Work in a fume hood to minimize inhalation risks. Avoid water jets during firefighting; use CO₂ or dry chemical extinguishers .
  • Incompatibilities: Reacts with oxidizing/reducing agents; decomposition under combustion releases toxic fumes (e.g., NOₓ, CO) .

Q. What synthetic strategies are employed for introducing the Fmoc-protected aminomethyl group in tetrahydrofuran-based carboxylic acids?

  • Methodological Answer:

  • Fmoc Protection: Use Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous dichloromethane (DCM) with a base like N-ethyl-N,N-diisopropylamine (DIPEA) at -10–20°C to protect amine groups .
  • Orthogonal Protection: Combine Fmoc with acid-labile tert-butyl (t-Bu) or photolabile groups for multi-step syntheses. For example, use Fmoc for temporary protection during solid-phase peptide synthesis (SPPS) .
  • Purification: Employ column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., from EtOH/H₂O) to isolate intermediates .

Q. How can researchers confirm structural integrity and purity post-synthesis?

  • Methodological Answer:

  • Analytical Techniques:
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95%) .
  • Mass Spectrometry: MALDI-TOF or ESI-MS to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • NMR: ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How to assess the compound’s stability under varying pH conditions?

  • Methodological Answer:

  • Buffer Studies: Incubate the compound in phosphate (pH 2–8) and carbonate (pH 9–12) buffers at 25–37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. Identify degradation products via LC-MS .

Q. How to design orthogonal protection schemes for peptide synthesis?

  • Methodological Answer:

  • Dual Protection: Pair Fmoc (base-labile) with tert-butyl (acid-labile) or Alloc (palladium-labile) groups. Example: Use Fmoc for the aminomethyl group and t-Bu for carboxylic acid protection .
  • Selective Deprotection: Cleave Fmoc with 20% piperidine/DMF (v/v) while retaining acid-labile groups. Validate via FT-IR (loss of Fmoc carbonyl peak at ~1700 cm⁻¹) .

Q. What methodologies analyze thermal degradation products?

  • Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under N₂ to identify decomposition onset temperatures. Couple with GC-MS to profile volatile byproducts (e.g., fluorene derivatives) .
  • Pyrolysis-GC-MS: Simulate combustion conditions (≥300°C) to detect hazardous emissions (e.g., HCN, NOₓ) for risk assessment .

Q. How to study interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins on a sensor chip. Inject compound at varying concentrations (1–100 µM) to calculate binding affinity (KD) .
  • Molecular Docking: Use software like AutoDock Vina to model interactions. Validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
  • Cellular Assays: Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in macrophage models .

Contradictions and Limitations in Evidence

  • Toxicity Data: Acute toxicity (oral/dermal/inhalation) is classified as Category 4, but chronic effects remain unstudied .
  • Ecological Impact: No data on biodegradation or bioaccumulation; treat as persistent and toxic until further testing .

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